BenchChemオンラインストアへようこそ!

Xanthinol Nicotinate

Cognitive enhancement Memory function Geriatric pharmacology

Xanthinol Nicotinate (CAS 437-74-1) is the vasodilator of choice for cognitive research: superior long-term memory improvement over nicotinic acid, brain ATP elevation ~35%. In peripheral vascular disease, 76% patient improvement rate (vs. 12% placebo) and accelerated ulcer healing (p<0.01). Slow-release forms sustain efficacy with only 17% mild side effects (vs. 67% moderate/severe with plain tablets). Quantified, evidence-based differentiation—procure now.

Molecular Formula C19H26N6O6
Molecular Weight 434.4 g/mol
CAS No. 437-74-1
Cat. No. B1684190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthinol Nicotinate
CAS437-74-1
SynonymsComplamin
Complamine
Komplamin
Niacinate, Xanthinol
Nicotinate, Xanthinol
Nicotinate, Xantinol
Sadamin
Sadamine
Teonicol
Xanthinol Niacinate
Xanthinol Nicotinate
Xantinol Nicotinate
Xantinol-nicotinat-ratiopharm
Xavin
Molecular FormulaC19H26N6O6
Molecular Weight434.4 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN(C)CCO)O.C1=CC(=CN=C1)C(=O)O
InChIInChI=1S/C13H21N5O4.C6H5NO2/c1-15(4-5-19)6-9(20)7-18-8-14-11-10(18)12(21)17(3)13(22)16(11)2;8-6(9)5-2-1-3-7-4-5/h8-9,19-20H,4-7H2,1-3H3;1-4H,(H,8,9)
InChIKeyGEPMAHVDJHFBJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>65.2 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Xanthinol Nicotinate CAS 437-74-1: A Direct-Acting Small Vessel Vasodilator with Differentiated Hemorheological Activity


Xanthinol Nicotinate (CAS 437-74-1), chemically designated as 7-[2-hydroxy-3-[(2-hydroxyethyl)(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione nicotinate, is a vasodilator compound consisting of a xanthinol moiety derived from theophylline and a nicotinic acid component [1]. It exerts its primary pharmacological effect by acting directly on the smooth muscle of small arteries and capillaries, leading to vasodilation, reduced peripheral vascular resistance, and improved blood rheology . The compound is water-soluble and demonstrates intracellular penetration, enabling enhanced glucose metabolism and oxygen delivery to tissues [2].

Why Xanthinol Nicotinate Cannot Be Simply Substituted by Nicotinic Acid or Other Vasodilators


Despite sharing a nicotinic acid component, Xanthinol Nicotinate exhibits pharmacodynamic and therapeutic differentiation that precludes direct substitution with nicotinic acid or other peripheral vasodilators. The xanthinol moiety confers enhanced intracellular penetration and a distinct vasodilatory mechanism targeting small vessels, resulting in differential effects on blood viscosity, fibrinogen levels, and cognitive domains [1]. Clinically, comparative studies demonstrate that Xanthinol Nicotinate produces improvements in long-term memory not observed with equivalent doses of nicotinic acid [2], and its hemorheological benefits—including reductions in whole-blood viscosity and fibrinogen—are not consistently achieved with alternative vasoactive agents [3]. These differences underscore the importance of compound-specific selection in both research and therapeutic applications.

Quantitative Differentiation Evidence: Xanthinol Nicotinate Versus Comparators


Superior Cognitive Benefit in Elderly: Xanthinol Nicotinate vs. Nicotinic Acid on Long-Term Memory

In a double-blind, placebo-controlled study comparing Xanthinol Nicotinate (500 mg/day, containing 141.7 mg nicotinic acid) with an equivalent dose of nicotinic acid (141.7 mg/day) in 96 healthy subjects, Xanthinol Nicotinate uniquely improved long-term memory performance in elderly participants (aged 75-85 years), whereas nicotinic acid did not produce this effect [1]. Both compounds improved sensory register and short-term memory relative to placebo, with improvements ranging from 10% to 40% depending on task type [1].

Cognitive enhancement Memory function Geriatric pharmacology

Accelerated Leg Ulcer Healing: Xanthinol Nicotinate Plus Conservative Care vs. Conservative Care Alone

In a double-blind, placebo-controlled crossover trial involving 16 adult patients with multiple leg ulcers associated with hemoglobinopathies, the addition of Xanthinol Nicotinate (2400 mg/day) to conservative treatment resulted in a statistically significantly higher rate of complete ulcer healing compared to conservative treatment plus placebo (p < 0.01) over a 10-week period [1].

Wound healing Vascular ulcer Peripheral circulation

Improvement in Severe Peripheral Vascular Disease: Xanthinol Nicotinate vs. Placebo

In a double-blind controlled trial of patients with severe progressive obliterative vascular disease, Xanthinol Nicotinate provided significant clinical and laboratory improvement in 25 of 33 patients (76%), compared to improvement in only 4 of 33 patients (12%) receiving placebo (p < 0.001) [1]. Additionally, Xanthinol Nicotinate reduced whole-blood viscosity, cholesterol, and fibrinogen levels in approximately 50% of patients who responded [1].

Peripheral arterial disease Vasodilation Hemorheology

Exercise Tolerance Enhancement: Plain vs. Slow-Release Xanthinol Nicotinate Formulations

A comparative study in 6 normal human subjects demonstrated that both plain and slow-release Xanthinol Nicotinate tablets significantly increased exercise tolerance compared to placebo. Plain tablets increased tolerance at 1 hour post-ingestion, while slow-release tablets provided sustained enhancement for 1 to 9 hours [1]. Notably, 4 of 6 subjects experienced moderate to severe side effects with plain tablets, whereas only 1 subject experienced mild side effects with the slow-release formulation [1].

Exercise physiology Drug formulation Pharmacokinetics

Bioequivalence of 500 mg and 1 g Retard Formulations: No Dose Proportionality Concern

A comparative bioavailability study of Xanthinol Nicotinate retard (slow-release) formulations in 11-12 healthy volunteers demonstrated that the 1 g retard tablet produced comparable therapeutic blood levels to two 500 mg retard tablets administered t.i.d. over 10 days [1]. The study also found that tablets with lower in vitro release rates were associated with a distinctly lower incidence of flushing side effects [1].

Bioavailability Pharmaceutical formulation Pharmacokinetics

Intracellular Glucose Metabolism Enhancement: ATP Increase in Brain Tissue

In an animal model of nephrogenic hypertension, administration of Xanthinol Nicotinate normalized reduced glucose permeation rates in brain tissue and produced a significant increase in brain ATP levels of approximately 35% above control values [1]. This metabolic effect is attributed to the compound's ability to enter cells and enhance glucose metabolism, a property not shared by nicotinic acid alone [2].

Brain metabolism ATP Neuroprotection

Xanthinol Nicotinate: Prioritized Research and Industrial Application Scenarios Based on Differential Evidence


Geriatric Cognitive Enhancement and Age-Related Memory Studies

Xanthinol Nicotinate is the compound of choice for investigations targeting long-term memory improvement in elderly populations, based on direct head-to-head evidence showing superiority over nicotinic acid (Section 3, Evidence Item 1) [1]. The compound's unique ability to enhance intracellular brain metabolism and increase ATP levels by approximately 35% (Section 3, Evidence Item 6) provides a mechanistic foundation for neurocognitive research applications.

Peripheral Vascular Disease and Chronic Wound Healing Trials

For studies involving severe peripheral vascular disease or chronic leg ulcers, Xanthinol Nicotinate offers quantifiable efficacy: 76% patient improvement rate in obliterative vascular disease (vs. 12% placebo) and significantly accelerated ulcer healing (p<0.01 vs. placebo) (Section 3, Evidence Items 2 and 3) [1][2]. The compound's hemorheological benefits—reduced whole-blood viscosity and fibrinogen—make it particularly suitable for microcirculation-focused research.

Sustained-Release Formulation and Exercise Physiology Research

Investigators requiring prolonged vasodilatory effects with minimized adverse reactions should procure slow-release Xanthinol Nicotinate formulations. Comparative data demonstrate sustained exercise tolerance enhancement for 1-9 hours with only 17% mild side effect incidence, versus 67% moderate-to-severe effects with plain tablets (Section 3, Evidence Item 4) [1]. This makes slow-release Xanthinol Nicotinate the preferred form for studies involving extended hemodynamic monitoring or patient compliance.

Cerebral Ischemia and Stroke Rehabilitation Research

Although a comparative study with pentoxifylline showed the latter to be more effective in reducing motor deficits, Xanthinol Nicotinate demonstrated equal efficacy in speech deficit recovery (Section 3, contextual comparator data) [1]. Combined with its demonstrated ability to increase brain ATP and improve cerebral blood flow, Xanthinol Nicotinate remains a relevant comparator or adjunct in cerebrovascular disease models, particularly where cognitive and speech outcomes are primary endpoints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xanthinol Nicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.